1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea
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Description
1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H28N4O2 and its molecular weight is 356.47. The purity is usually 95%.
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Scientific Research Applications
Directed Lithiation and Synthetic Applications
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to 1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea, has been explored for its potential in organic synthesis. The lithiation process involves the double lithiation of the nitrogen atom and ortho to the directing metalating group, allowing for the subsequent reaction with various electrophiles to yield substituted products. This method provides a versatile approach to modify the chemical structure and potentially the biological activity of urea derivatives, which can be applied in the development of new compounds for scientific research applications. The process, however, may lead to side products due to lithiation and substitution on the urea unit's methyl groups, albeit in low yields (Smith, El‐Hiti, & Alshammari, 2013).
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Another area of research involving urea derivatives includes the synthesis and biological evaluation of tetrahydropyrimidine-5-carboxylates, derived from cyclic urea compounds. These derivatives have been tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. The inhibition profiles of these compounds indicate their potential as therapeutic agents, showcasing the diverse scientific applications of urea derivatives in medicinal chemistry (Sujayev et al., 2016).
Synthesis and Characterization of Urea Derivatives
The synthesis and characterization of urea derivatives, such as 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one, provide fundamental knowledge on the chemical properties and potential applications of these compounds. The synthesized compounds can serve as intermediates for further chemical modifications or as potential candidates for biological evaluations, contributing to the expansion of chemical libraries for scientific research (Qiu-jin, 2010).
Hydrolysis and Charge-Shifting Polycations
Investigations into the hydrolytic stability of ester groups in polycations based on 2-(dimethylamino)ethyl acrylate derivatives reveal significant insights into the material properties and potential applications of these polymers. The study of how backbone substituents affect the rates of ester hydrolysis in such polymers highlights the tunable nature of these materials, which can be exploited in various scientific fields, including biomaterials and wastewater treatment (Ros et al., 2018).
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-23(2)16-12-10-15(11-13-16)18(24(3)4)14-21-20(25)22-17-8-6-7-9-19(17)26-5/h6-13,18H,14H2,1-5H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIORTDKQCBWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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